Methanesulfonic acid;4-methylsulfinylphenol
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Overview
Description
Methanesulfonic acid;4-methylsulfinylphenol is a compound that combines the properties of methanesulfonic acid and 4-methylsulfinylphenol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₃SO₃H. It is a colorless liquid that is highly soluble in water and other polar solvents 4-Methylsulfinylphenol, on the other hand, is a phenolic compound with a sulfinyl group attached to the para position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through several methods. One common method involves the oxidation of dimethyl sulfide using oxygen or chlorine . Another method is the electrochemical sulfonation of methane in the presence of oleum . The reaction conditions typically involve elevated pressures and moderate temperatures to achieve high yields and selectivity.
4-Methylsulfinylphenol can be synthesized by the oxidation of 4-methylthiophenol using oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions usually involve mild temperatures and the use of solvents like methanol or acetic acid.
Industrial Production Methods
Industrial production of methanesulfonic acid often involves the oxidation of dimethyl disulfide with nitric acid, followed by purification steps to obtain high-purity methanesulfonic acid . This method is preferred due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;4-methylsulfinylphenol can undergo various chemical reactions, including:
Oxidation: The sulfinyl group in 4-methylsulfinylphenol can be further oxidized to a sulfone group using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-Methylsulfonylphenol.
Reduction: 4-Methylthiophenol.
Substitution: 4-Methylsulfinylphenyl ethers.
Scientific Research Applications
Methanesulfonic acid;4-methylsulfinylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation and reduction reactions.
Biology: Studied for its potential antioxidant properties due to the presence of the phenolic group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of methanesulfonic acid;4-methylsulfinylphenol involves its ability to donate and accept electrons due to the presence of the sulfinyl and phenolic groups. These functional groups can interact with various molecular targets, including enzymes and receptors, leading to biological effects such as antioxidant and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A strong acid used in various industrial applications.
4-Methylthiophenol: A precursor to 4-methylsulfinylphenol, used in organic synthesis.
4-Methylsulfonylphenol: An oxidized form of 4-methylsulfinylphenol with similar chemical properties.
Uniqueness
Methanesulfonic acid;4-methylsulfinylphenol is unique due to the combination of the strong acidic properties of methanesulfonic acid and the reactive sulfinyl group of 4-methylsulfinylphenol.
Properties
CAS No. |
114088-63-0 |
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Molecular Formula |
C8H12O5S2 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
methanesulfonic acid;4-methylsulfinylphenol |
InChI |
InChI=1S/C7H8O2S.CH4O3S/c1-10(9)7-4-2-6(8)3-5-7;1-5(2,3)4/h2-5,8H,1H3;1H3,(H,2,3,4) |
InChI Key |
OXLSUGATTIFXTE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)O.CS(=O)(=O)O |
Origin of Product |
United States |
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